[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol
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Overview
Description
[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol is a complex organic compound characterized by the presence of a morpholine ring substituted with a nitro-pyrrole group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a morpholine derivative is reacted with a nitro-pyrrole compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The methanol moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents such as potassium permanganate.
Substitution: Bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides or other oxidized forms.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by affecting its binding to target molecules.
Comparison with Similar Compounds
[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol can be compared with other similar compounds such as:
[(2S,6R)-6-(3-Amino-1H-pyrrol-1-yl)morpholin-2-yl]methanol: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
[(2S,6R)-6-(3-Methyl-1H-pyrrol-1-yl)morpholin-2-yl]methanol: Contains a methyl group instead of a nitro group, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
545374-75-2 |
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Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
[(2S,6R)-6-(3-nitropyrrol-1-yl)morpholin-2-yl]methanol |
InChI |
InChI=1S/C9H13N3O4/c13-6-8-3-10-4-9(16-8)11-2-1-7(5-11)12(14)15/h1-2,5,8-10,13H,3-4,6H2/t8-,9+/m0/s1 |
InChI Key |
GMKDEVVSCNLGHG-DTWKUNHWSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](CN1)N2C=CC(=C2)[N+](=O)[O-])CO |
Canonical SMILES |
C1C(OC(CN1)N2C=CC(=C2)[N+](=O)[O-])CO |
Origin of Product |
United States |
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